Benorterone - 3570-10-3

Benorterone

Catalog Number: EVT-448652
CAS Number: 3570-10-3
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benorterone is a synthetic compound that belongs to the class of antiandrogens. It is primarily used in the treatment of conditions related to excessive androgen levels, such as prostate cancer and other androgen-dependent disorders. The compound acts by inhibiting the action of androgens, which are male hormones that can promote the growth of certain types of cancer. Benorterone is classified as a nonsteroidal antiandrogen and has been studied for its potential therapeutic effects in various medical applications.

Source and Classification

Benorterone is classified as an antiandrogen, specifically a nonsteroidal antiandrogen. Its primary mechanism involves blocking androgen receptors, thereby preventing androgens from exerting their biological effects. This classification places Benorterone alongside other antiandrogens, such as bicalutamide and flutamide, which are commonly used in clinical settings to manage prostate cancer and other conditions associated with high androgen levels .

Synthesis Analysis

Methods

The synthesis of Benorterone involves several chemical reactions that transform precursor compounds into the final product. The typical synthetic pathway includes:

  1. Formation of the Core Structure: The initial step often involves the synthesis of a core steroid-like structure through cyclization reactions.
  2. Functionalization: Subsequent reactions introduce various functional groups necessary for its activity as an antiandrogen. This may include alkylation or acylation steps to modify the core structure.
  3. Purification: The synthesized compound is purified using techniques such as chromatography to ensure that the final product is free from impurities.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.

Molecular Structure Analysis

Structure

Benorterone has a complex molecular structure characterized by its nonsteroidal framework. The specific arrangement of atoms and functional groups contributes to its biological activity.

Data

  • Molecular Formula: C19H24O3
  • Molecular Weight: 300.39 g/mol
  • Structural Representation: The three-dimensional structure can be visualized using molecular modeling software to understand its interaction with androgen receptors.
Chemical Reactions Analysis

Reactions

Benorterone undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: In biological systems, Benorterone may be hydrolyzed to form less active metabolites.
  2. Oxidation: The compound can also undergo oxidation reactions that can affect its pharmacological properties.

Technical Details

Understanding these reactions is crucial for predicting the compound's stability and efficacy in therapeutic applications. For instance, the rate of hydrolysis can influence the duration of action of Benorterone in vivo.

Mechanism of Action

Process

Benorterone exerts its effects by binding to androgen receptors, thereby blocking the action of natural androgens like testosterone and dihydrotestosterone. This antagonistic action leads to:

  • Inhibition of Androgen-Dependent Processes: By preventing androgens from activating their receptors, Benorterone reduces the growth stimulation in androgen-sensitive tissues.
  • Altered Gene Expression: The binding of Benorterone to androgen receptors alters gene expression patterns associated with cell growth and proliferation.

Data

Research indicates that Benorterone's effectiveness can vary based on dosage and individual patient factors, necessitating careful clinical evaluation during treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Benorterone typically appears as a white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents like ethanol but limited solubility in water.

Chemical Properties

  • Stability: Benorterone is relatively stable under standard storage conditions but may degrade when exposed to light or moisture.
  • pH Sensitivity: The compound's solubility may vary significantly with changes in pH, influencing its absorption when administered orally.

Relevant data on these properties are essential for formulating effective delivery systems for clinical use.

Applications

Benorterone has several scientific uses primarily related to its antiandrogenic properties:

  • Prostate Cancer Treatment: It is utilized in managing prostate cancer by inhibiting tumor growth driven by androgen signaling.
  • Research Tool: In pharmacological research, Benorterone serves as a model compound for studying androgen receptor interactions and developing new antiandrogen therapies.
  • Hormonal Disorders Management: It may also be applied in treating conditions associated with hyperandrogenism in women, such as polycystic ovary syndrome.
Historical Development of Steroidal Antiandrogens

Emergence of Benorterone as a Pioneering Androgen Receptor Antagonist

Benorterone (developmental codes SKF-7690 or FC-612) was synthesized in the late 1950s as a structural derivative of testosterone, featuring a 17α-methyl group and the removal of a carbon atom from the steroid B-ring (B-nor modification). This yielded the chemical structure 17α-methyl-B-nortestosterone (C₁₉H₂₈O₂), distinguishing it from conventional androgens [2] [5]. It emerged as the first antiandrogen studied in humans during the mid-1960s, predating established agents like cyproterone acetate and flutamide. Its discovery originated from systematic efforts to modify testosterone's structure to create competitive androgen receptor (AR) inhibitors without intrinsic agonist activity [2] [4].

Table 1: Key Structural Features of Benorterone vs. Testosterone

FeatureTestosteroneBenorteronePharmacological Impact
B-ring configurationIntact cyclohexaneNor-configuration (5-carbon)Reduced androgenic activity
C17 substitutionβ-OH groupα-methyl groupBlocks aromatization; enhances receptor binding
3-keto groupPresentPresentMaintains affinity for AR ligand-binding domain

In vitro studies revealed benorterone's high binding affinity for the AR, with a dissociation constant (Kᵢ) of 0.7 nM in rat prostate cytosol—approximately 243% of testosterone's relative affinity and 5-fold greater than cyproterone acetate [2] [4]. Unlike contemporary steroidal compounds, it demonstrated pure antagonism in functional assays, failing to activate AR-dependent gene transcription even at high concentrations. This established it as a prototype for selective AR blockade [2] [10].

Role in Shifting Paradigms in Hormonal Pharmacology (1960s–1970s)

Benorterone's mechanism challenged the prevailing hypothesis that steroidal antiandrogens required concomitant progestogenic activity for efficacy. As a non-progestogenic AR antagonist, it selectively inhibited dihydrotestosterone (DHT)-induced prostate growth without suppressing gonadotropins or testosterone synthesis. This contrasted sharply with progestogen-based agents like cyproterone acetate, which exerted central antigonadotropic effects [2] [6].

Table 2: Receptor Binding Profile of Benorterone vs. Contemporary Antiandrogens

CompoundAR Binding Affinity (% of DHT)Progestogenic ActivityEstrogenic ActivityGlucocorticoid Activity
Benorterone11–243%*AbsentVariableAbsent
Cyproterone acetate46%HighAbsentModerate
Spironolactone67%LowAbsentLow

*Variability due to species-specific assay conditions [2] [4] [6].

Clinically, benorterone demonstrated efficacy in androgen-dependent dermatology. Trials in women with acne, hirsutism, or seborrhea showed significant improvement without disrupting menstrual cycles—a limitation of progestogenic antiandrogens [2]. Paradoxically, it induced paradigm-shifting insights into tissue-specific AR responses:

  • In men, benorterone administration (75–300 mg/day) caused gynecomastia in 92% (12/13 subjects) due to unopposed estrogen action [2] [6].
  • Unlike flutamide or cyproterone, it inconsistently suppressed testosterone levels in some patients, suggesting weak aromatization to estrogenic metabolites like 17α-methyl-B-norestradiol [2].

These observations revealed the complexity of systemic androgen blockade and spurred research into tissue-selective AR modulators. Benorterone’s clinical profile validated AR antagonism as a viable therapeutic strategy while highlighting the need for compounds avoiding estrogenic cross-reactivity [2] [10].

Discontinuation Rationale: Clinical Limitations and Comparative Drug Development

Benorterone’s development was halted in the early 1970s primarily due to high rates of gynecomastia in male patients, rendering it clinically impractical for long-term androgen suppression [2]. Additional factors included:

  • Variable testosterone suppression: Unpredictable declines in plasma testosterone levels complicated dosing predictability [2].
  • Emergence of superior alternatives: Cyproterone acetate (introduced 1973) mitigated gynecomastia via progestogen-mediated suppression of testicular androgen synthesis, while spironolactone (repurposed as an antiandrogen in 1978) offered dual mineralocorticoid antagonism [2] [6].
  • Pharmacokinetic uncertainties: Although active orally and topically, its metabolism and potential estrogenic transformation were poorly characterized [2].

Table 3: Timeline of Antiandrogen Development (1960s–1980s)

CompoundIntroductionKey Advantages over BenorteronePrimary Clinical Adoption
Benorterone1964First pure AR antagonistExperimental dermatology
Cyproterone acetate1973Reliable testosterone suppression; reduced gynecomastiaProstate cancer, hirsutism
Flutamide1989Nonsteroidal; no estrogenic riskProstate cancer
Spironolactone1978 (antiandrogen use)Dual antihypertensive/antiandrogen effectsFemale hyperandrogenism

Benorterone’s legacy influenced second-generation antiandrogen design:

  • Bicalutamide (FDA-approved 1995) incorporated a bulky arylpropionamide side chain to prevent agonist switching [3] [4].
  • Abiraterone acetate (2011) targeted CYP17A1 to inhibit intratumoral androgen synthesis, overcoming limitations of receptor blockade alone [3] [9].

Though benorterone never reached commercialization, its pioneering role demonstrated that pure AR antagonism was pharmacologically achievable, directly catalyzing the development of clinically viable antiandrogens [2] [4] [10].

Properties

CAS Number

3570-10-3

Product Name

Benorterone

IUPAC Name

(3S,3aS,5aS,5bR,10aR,10bS)-3-hydroxy-3,3a,5b-trimethyl-1,2,4,5,5a,6,7,10,10a,10b-decahydrocyclopenta[a]fluoren-8-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-17-7-4-13(20)10-12(17)11-14-15(17)5-8-18(2)16(14)6-9-19(18,3)21/h10,14-16,21H,4-9,11H2,1-3H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

RQETXCPBBLHUIB-UGCZWRCOSA-N

SMILES

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C

Synonyms

enorterone
SK and F 7690
SKF 7690

Canonical SMILES

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.